9-cis-13,14-Dihydro 13-methylretinoic Acid

Description

Historical Context and Discovery

9-cis-13,14-Dihydro 13-methylretinoic acid emerged as a synthetic analog of endogenous retinoids during efforts to elucidate the ligand specificity of retinoid X receptors (RXRs). While natural 9-cis-13,14-dihydroretinoic acid (9CDHRA) was identified as an endogenous RXR ligand in mice in the mid-2010s, the methylated derivative was developed to enhance metabolic stability for experimental applications. PubChem records indicate its structural characterization occurred by 2016, with subsequent modifications cataloged by 2019. This compound represents a deliberate modification of the 9CDHRA backbone, introducing a methyl group at position 13 to study steric effects on RXR binding. Its synthesis aligns with broader efforts to create retinoid analogs that resist rapid β-oxidation, thereby extending their half-life in in vitro assays.

Classification within the Retinoid Family

As a third-generation retinoid, this compound belongs to a class of synthetic derivatives designed for receptor selectivity. Unlike first-generation retinoids like all-trans retinoic acid (ATRA) that activate both retinoic acid receptors (RARs) and RXRs, this compound exhibits preferential RXR affinity due to its cis-configured cyclohexenyl terminus and saturated C13-C14 bond. The methyl substitution further distinguishes it from natural dihydroretinoic acids, positioning it as a specialized tool for probing RXR-dependent pathways without cross-reactivity to RAR isoforms.

Table 1: Structural Comparison of Select Retinoids

Nomenclature and Structural Designation

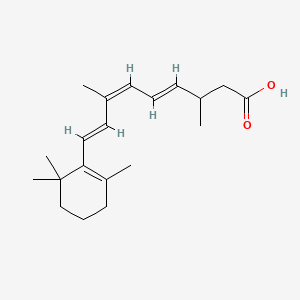

The systematic IUPAC name for this compound is (4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-trienoic acid , reflecting its stereochemical configuration and substituents. Key features include:

- Cis orientation at the C9-C10 double bond, critical for RXR binding

- Saturation of the C13-C14 bond, reducing oxidative susceptibility

- Methyl group at C13, introduced to modulate ligand-receptor interactions

The structural departure from ATRA is evident in the cyclohexenyl ring’s substitution pattern and the truncated conjugation system, which collectively shift binding preference toward RXRs over RARs. X-ray crystallography studies of related compounds reveal that the methyl group at C13 occupies a hydrophobic pocket in the RXR ligand-binding domain, stabilizing the active conformation.

Significance in Retinoid Research and Endogenous RXR Ligand Biology

This compound has become instrumental in dissecting RXR-mediated transcriptional regulation. Unlike endogenous 9CDHRA, which occurs at nanomolar concentrations in vivo, the synthetic methylated analog achieves higher receptor occupancy in experimental models due to its resistance to CYP26-mediated degradation. Recent studies demonstrate its efficacy in maintaining myelin integrity in neurodegenerative models, where it suppresses reactive gliosis and apoptosis by activating RXRγ-dependent neuroprotective pathways.

Furthermore, its selectivity for RXR subtypes over RARs makes it a valuable tool for isolating RXR-specific effects in heterodimeric complexes. For example, in combination with thyroid hormone receptor (TR), this compound enhances TR-mediated gene expression without direct binding to TR itself. This property has advanced understanding of permissive vs. non-permissive RXR heterodimers in metabolic regulation.

Properties

IUPAC Name |

(4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,16H,7,10,13-14H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOYXKSKSDVOOD-ACUHIMHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(C)CC(=O)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Condensation and Aldehyde Functionalization

A foundational approach involves the condensation of a 9-cis-β-C15-aldehyde with ethyl senecioate in the presence of potassium amide in liquid ammonia. This method, originally developed for 9-cis-retinoic acid, can be adapted for dihydro derivatives by modifying the aldehyde precursor to include the 13-methyl group. For example:

Horner-Wadsworth-Emmons (HWE) Olefination and Hydrosilylation

A stereoselective route for dihydroretinoids employs E-selective HWE olefination followed by Ru(II)-catalyzed intramolecular 7-endo-dig hydrosilylation:

-

HWE Olefination : Coupling a phosphoryl-stabilized carbanion with a 13-methyl-substituted aldehyde generates the E-configured diene.

-

Hydrosilylation : Ru(II) catalysts (e.g., [Cp*Ru(MeCN)₃]PF₆) induce cyclization, forming the 13,14-dihydro structure with retention of stereochemistry.

-

Oxidation : Ag(I) oxide selectively oxidizes the primary alcohol to the carboxylic acid without altering the tetraene system.

Table 1: Representative Reaction Conditions for HWE-Hydrosilylation Synthesis

Catalytic Isomerization of All-trans Precursors

Palladium-mediated isomerization offers a scalable route:

-

Substrate : All-trans-13,14-dihydro-13-methylretinyl acetate.

-

Catalyst : (CH₃CN)₂PdCl₂ in hexane/TEA at 65°C induces cis-trans isomerization, yielding a 70:30 mixture of 9-cis and all-trans isomers.

-

Purification : Crystallization at −80°C enriches the 9-cis isomer to >95% purity.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reversed-phase C18 columns (e.g., Zorbax SB-C18) with UV detection at 345 nm resolve 9-cis-13,14-dihydro-13-methylretinoic acid from isomers:

-

Mobile Phase : Acetonitrile/water (75:25, v/v) with 0.1% formic acid.

Table 2: HPLC Parameters for Isomer Separation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

MS/MS in multiple reaction monitoring (MRM) mode enhances specificity for trace analysis:

-

Ionization : Electrospray ionization (ESI) negative mode.

-

Transitions : m/z 315.2 → 271.1 (quantifier) and 315.2 → 253.1 (qualifier).

-

Sample Prep : Serum/tissue extracts acidified to pH 3–4, extracted with ethyl acetate, and dried under argon.

Challenges and Optimization Considerations

-

Stereochemical Integrity : Light exposure during synthesis or analysis promotes isomerization. Workflows require amber glassware and argon atmospheres.

-

Oxidative Stability : Addition of butylated hydroxytoluene (0.01% w/v) prevents degradation during storage.

-

Scalability : Pd-catalyzed isomerization () offers higher throughput than multistep stereoselective synthesis ( ).

Chemical Reactions Analysis

Types of Reactions

9-cis-13,14-Dihydro 13-methylretinoic Acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert double bonds to single bonds, altering the compound’s structure.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes.

Scientific Research Applications

Chemistry

In chemistry, 9-cis-13,14-Dihydro 13-methylretinoic Acid can be used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its interactions with enzymes and receptors can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound may be explored for their pharmacological properties. The compound’s structure may be modified to enhance its efficacy and reduce toxicity.

Industry

In industry, this compound can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 9-cis-13,14-Dihydro 13-methylretinoic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Key Features of 9CDHRA (Parent Compound):

- Endogenous Role: Identified in murine serum (4–7 × 10⁻⁷ M), liver (7 × 10⁻⁷ M), and brain (2 × 10⁻⁸ M), with reduced levels in Rbp1⁻/⁻ mice .

- RXR Activation: Binds RXRα with a Kd of 90 ± 20 nM, weaker than synthetic ligands (e.g., 9-cis-retinoic acid, 9CRA: Kd = 20 ± 10 nM) but physiologically relevant .

- Functional Rescue : Restores working memory deficits in Rbp1⁻/⁻ mice, mimicking synthetic RXR agonists like UVI2108 .

Structural and Receptor-Binding Profiles

Table 1: Structural and Receptor Affinity Comparison

Notes:

- 9CDHRA-Me : Isotope-labeled derivatives (e.g., deuterated forms) are used in analytical studies .

- 9CDHRA vs. 9CRA : 9CDHRA binds RXR with ~30% lower affinity than 9CRA but activates RARs similarly .

- ATDHRA : A dihydro analog of ATRA; lacks RXR activity, highlighting the critical role of the 9-cis configuration .

Tissue Distribution and Metabolic Pathways

Table 2: Tissue Concentrations and Metabolism

Key Findings :

- 9CDHRA Abundance : High systemic levels suggest endocrine/paracrine roles, contrasting with undetectable 9CRA in wild-type mice .

- RBP1 Dependency : 9CDHRA synthesis is RBP1-dependent, as Rbp1⁻/⁻ mice show 50–80% reductions in serum and liver levels .

Functional and Therapeutic Implications

Table 3: Functional Effects in Preclinical Models

Mechanistic Insights :

Biological Activity

9-cis-13,14-Dihydro 13-methylretinoic Acid (9CDHRA) is a novel endogenous retinoid that has garnered significant attention due to its biological activity as a ligand for retinoid X receptors (RXRs). This compound is part of a broader class of retinoids, which are derivatives of vitamin A and play crucial roles in cellular processes such as growth, differentiation, and apoptosis. The following sections will detail the biological activity, mechanisms of action, and relevant research findings concerning 9CDHRA.

9CDHRA functions primarily as an RXR ligand, exhibiting biological activities similar to synthetic RXR agonists. It binds to RXRs and activates transcriptional pathways that are crucial for various physiological functions. The compound's ability to transactivate RXRs has been demonstrated in multiple assays, indicating its role in regulating gene expression linked to cell differentiation and proliferation.

Physiological Relevance

Research has shown that 9CDHRA is present at significant concentrations in various tissues, including serum and liver, with physiological levels reaching approximately 118 ± 15 ng/ml in serum and 135 ± 12 ng/g in liver samples from wild-type mice . This suggests that 9CDHRA plays an essential role in normal physiological processes.

Comparative Biological Effects

A comparison of the effects of 9CDHRA with other retinoids reveals distinct biological activities:

| Retinoid | Mechanism | Effect on Cell Proliferation | Differentiation Induction |

|---|---|---|---|

| 9-cis-13,14-Dihydro RA | RXR agonist | Inhibits growth | Induces differentiation |

| All-trans Retinoic Acid | RAR and RXR agonist | Inhibits growth | Induces differentiation |

| 13-cis Retinoic Acid | RAR agonist | Variable effects | Induces differentiation |

This table illustrates that while all three compounds inhibit cell proliferation, their mechanisms and specific effects on differentiation can differ significantly.

Memory Deficits in Rbp1-/- Mice

A notable study involved mice lacking the cellular retinol-binding protein (Rbp1-/-), which displayed memory deficits attributed to compromised RXR signaling. Treatment with 9CDHRA was found to rescue these deficits, demonstrating its potential therapeutic implications . The study highlighted the importance of endogenous retinoids like 9CDHRA in cognitive functions mediated by RXR signaling pathways.

Cancer Research Insights

Research indicates that 9CDHRA exhibits anti-proliferative effects on various cancer cell lines. For instance, it has been shown to inhibit the growth of neuroblastoma cells by suppressing myc expression more effectively than all-trans retinoic acid . Additionally, studies suggest that it may have cancer-preventive properties based on its ability to induce apoptosis in transformed cells .

Gene Expression Profiling

Gene expression analyses have revealed that both R- and S-enantiomers of 9CDHRA can activate RXRs and exhibit selectivity similar to that of 9-cis-retinoic acid (9CRA). This was evidenced through experiments using human dendritic cells where 9CDHRA demonstrated transcriptional activity comparable to synthetic RXR ligands .

Pharmacokinetics

Pharmacokinetic studies have shown that the elimination pathways for 9CDHRA involve metabolic processes similar to those observed with other retinoids. The compound's plasma concentration dynamics were assessed over time, revealing a dose-dependent reduction in plasma retinol concentration following administration .

Q & A

Q. How is 9CDHRA detected and quantified in biological samples?

Answer: 9CDHRA is identified using HPLC-MS/MS with dihydroretinoid-specific MS/MS transitions (e.g., 303→207 m/z) and UV absorption at 290 nm. Validation involves co-elution with synthetic standards and comparison of retention times. Tissue homogenates (brain, liver, serum) are extracted with organic solvents (e.g., ethanol/DMSO mixtures) and analyzed under non-denaturing conditions to preserve stereochemistry . Quantification is achieved via calibration curves using enantiomerically pure synthetic 9CDHRA.

Q. What synthetic methods yield enantiomerically pure 9CDHRA?

Answer: Stereoselective synthesis of R- and S-9CDHRA employs palladium-catalyzed Suzuki coupling to establish the cis-dihydro configuration at C13-C14. Key steps include:

Q. What animal models are used to study 9CDHRA’s role in RXR signaling?

Answer:

- Rbp1⁻/⁻ mice : Exhibit reduced serum and brain 9CDHRA levels, mimicking RXR signaling deficits. Behavioral deficits (e.g., Y-maze memory tasks) are rescued by 9CDHRA supplementation .

- Rxrγ⁻/⁻ mice : Used to isolate RXR-specific effects, as 9CDHRA’s memory-enhancing effects are absent in this model .

Advanced Research Questions

Q. How does 9CDHRA’s binding to RXR differ from other ligands (e.g., 9-cis-RA)?

Answer:

- Structural basis : X-ray crystallography (PDB: 4ZSH) shows R-9CDHRA adopts an agonist conformation in the RXRα ligand-binding domain (LBD), with the carboxylate group forming hydrogen bonds to Arg316. However, weakened hydrophobic interactions (vs. 9-cis-RA) explain its lower affinity (Kd = 90 nM vs. 20 nM for 9-cis-RA) .

- Fluorescence quenching assays : Confirm R-9CDHRA binds RXRα-LBD with ~30% lower affinity than 9-cis-RA but ~65% higher affinity than S-9CDHRA .

Q. Why do R- and S-9CDHRA enantiomers exhibit divergent transcriptional activity?

Answer:

- R-9CDHRA stabilizes RXRα-LBD’s active helix H12 conformation , enabling coactivator recruitment.

- S-9CDHRA’s inverse C13 configuration disrupts Phe313 positioning in helix H5, reducing binding affinity and transcriptional activation (EC50 >10⁻⁷ M vs. 10⁻⁹ M for 9-cis-RA) .

- ESI-MS confirms S-9CDHRA’s lower occupancy in RXRα-LBD .

Q. How do contradictory findings on endogenous RXR ligands impact 9CDHRA’s validation?

Answer:

- Key conflicts : 9-cis-RA was initially proposed but is undetectable in most tissues (<0.1 ng/g), while docosahexaenoic acid (DHA) and phytanic acid lack consistent in vivo evidence .

- Resolution : 9CDHRA is detectable in WT mice serum (~118 ng/mL, ~4×10⁻⁷ M) and rescues RXR-dependent phenotypes in Rbp1⁻/⁻ mice, supporting its physiological relevance .

Q. What statistical frameworks are optimal for analyzing 9CDHRA’s behavioral effects?

Answer:

- ANOVA on repeated measures : Used for learning curve analysis (e.g., T-maze tasks) to assess genotype × treatment interactions .

- Protected least significant difference (PLSD) Fisher test : Compares post-hoc group differences (e.g., WT vs. Rbp1⁻/⁻ responses to 9CDHRA) .

- Two-way ANOVA : Evaluates pharmacological data with genotype and treatment as independent variables .

Q. How is 9CDHRA’s transcriptional activity assessed in heterodimer contexts?

Answer:

- Reporter assays : COS1 cells transfected with Gal4-RXRα-LBD and luciferase reporters show 9CDHRA activates RXR at EC50 ~10⁻⁷ M. Activity is blocked by RXR antagonist LG101208 .

- Human dendritic cells : Transcriptomic profiling (GEO: GSE48573) reveals 9CDHRA upregulates RXR target genes (e.g., ABCA1, CYP26A1) similarly to synthetic agonists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.